Pyritinol

Catalog No.
S540743
CAS No.
1098-97-1
M.F
C16H20N2O4S2
M. Wt
368.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyritinol

CAS Number

1098-97-1

Product Name

Pyritinol

IUPAC Name

5-[[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methyldisulfanyl]methyl]-4-(hydroxymethyl)-2-methylpyridin-3-ol

Molecular Formula

C16H20N2O4S2

Molecular Weight

368.5 g/mol

InChI

InChI=1S/C16H20N2O4S2/c1-9-15(21)13(5-19)11(3-17-9)7-23-24-8-12-4-18-10(2)16(22)14(12)6-20/h3-4,19-22H,5-8H2,1-2H3

InChI Key

SIXLXDIJGIWWFU-UHFFFAOYSA-N

SMILES

CC1=NC=C(C(=C1O)CO)CSSCC2=CN=C(C(=C2CO)O)C

Solubility

Soluble in DMSO

Synonyms

Bonifen, Dipyridoxolyldisulfide, Encephabol, Enerbol, Hydrochloride, Pyritinol, Piriditol, Piritinol, Piritoxina, Pyridoxinedisulfide, Pyrithioxin, Pyrithioxine, Pyritinol, Pyritinol Hydrochloride

Canonical SMILES

CC1=NC=C(C(=C1O)CO)CSSCC2=CN=C(C(=C2CO)O)C

Description

The exact mass of the compound Pyrithioxin is 368.0864 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759229. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines. It belongs to the ontological category of methylpyridines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Neuroprotective Potential:

Some studies have investigated pyrithioxin's potential to protect nerve cells. A 1975 study published in "European Neurology" explored the use of pyrithioxin in combination with hyperventilation for cerebral infarct patients (). However, more research is needed to fully understand its effectiveness and the underlying mechanisms.

Analytical Standard:

Pyrithioxin dihydrochloride, a form of pyrithioxin, serves as a valuable analytical standard in scientific research. Due to its high purity and consistent properties, it is used as a reference point for various experiments, ensuring the accuracy and reproducibility of research findings ().

Research Tool for Understanding Biological Processes:

Pyrithioxin's interaction with cellular processes makes it a tool for researchers to investigate various biological mechanisms. Its influence on metabolism, particularly its potential role similar to vitamin B6, can be explored in experiments to gain a deeper understanding of cellular functions ().

Pyrithioxin was developed in 1961 as a semi-synthetic analog of vitamin B6 by Merck Laboratories []. It is formed by linking two vitamin B6 molecules (pyridoxine) with a disulfide bridge []. While initially thought to possess vitamin B6 activity, research suggests otherwise []. Pyrithioxin has gained interest for its potential role in improving cognitive function and blood flow in the brain [].


Molecular Structure Analysis

Pyrithioxin has a complex molecular structure with two pyridoxine units connected by a disulfide bond (S-S) []. The pyridoxine moieties contain a pyridine ring with a hydroxyl group and an amino group attached. The key features include:

  • Disulfide bridge: This bond may play a role in the compound's stability and potential biological effects [].
  • Pyridine ring: This aromatic structure is essential for potential interactions with other molecules in the body [].
  • Functional groups: The hydroxyl and amino groups can participate in hydrogen bonding and other interactions, potentially influencing the compound's behavior [].

Chemical Reactions Analysis

The specific reactions involved in pyrithioxin synthesis are not widely reported in scientific literature. However, the general process likely involves the oxidation of pyridoxine to form a disulfide intermediate, followed by condensation to yield the final product [].

The breakdown of pyrithioxin (decomposition) is not well-characterized, but it likely involves the cleavage of the disulfide bond, potentially under physiological conditions or enzymatic action [].


Physical And Chemical Properties Analysis

  • Melting point: 232-234 °C []
  • Boiling point: Decomposes before boiling []
  • Solubility: Soluble in water and hot ethanol []
  • Stability: Relatively stable in solution []

The exact mechanism of action of pyrithioxin remains unclear. Some proposed mechanisms include:

  • Improved blood flow: Pyrithioxin may increase cerebral blood flow, potentially enhancing oxygen and nutrient delivery to brain cells [].
  • Neuroprotection: The compound may have antioxidant and neuroprotective properties, helping to protect brain cells from damage [].
  • Neurotransmitter modulation: Pyrithioxin might influence the metabolism or activity of certain neurotransmitters, although the specifics require further investigation [].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

1.2

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

4

Exact Mass

368.08644947 g/mol

Monoisotopic Mass

368.08644947 g/mol

Heavy Atom Count

24

Appearance

Solid powder

Melting Point

219.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

AK5Q5FZH2R

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

ATC Code

N - Nervous system
N06 - Psychoanaleptics
N06B - Psychostimulants, agents used for adhd and nootropics
N06BX - Other psychostimulants and nootropics
N06BX02 - Pyritinol

Pictograms

Irritant

Corrosive;Irritant

Other CAS

1098-97-1
10049-83-9

Wikipedia

Pyritinol

Dates

Modify: 2023-08-15
1. Lemmel EM. Comparison of pyritinol and auranofin in the treatment of rheumatoid arthritis. The European Multicentre Study Group. Br J Rheumatol. 1993 May;32(5):375-82. doi: 10.1093/rheumatology/32.5.375. PMID: 8495257.

2. Hindmarch I, Coleston DM, Kerr JS. Psychopharmacological effects of pyritinol in normal volunteers. Neuropsychobiology. 1990-1991;24(3):159-64. doi: 10.1159/000119478. PMID: 2135070.

3. Wiese JG, Shlipak MG, Browner WS. The alcohol hangover. Ann Intern Med. 2000 Jun 6;132(11):897-902. doi: 10.7326/0003-4819-132-11-200006060-00008. PMID: 10836917.

4. Fischhof PK, Saletu B, Rüther E, Litschauer G, Möslinger-Gehmayr R, Herrmann WM. Therapeutic efficacy of pyritinol in patients with senile dementia of the Alzheimer type (SDAT) and multi-infarct dementia (MID). Neuropsychobiology. 1992;26(1-2):65-70. doi: 10.1159/000118898. PMID: 1475039.

5. Nachbar F, Korting HC, Vogl T. Erythema multiforme-like eruption in association with severe headache following pyritinol. Dermatology. 1993;187(1):42-6. doi: 10.1159/000247196. PMID: 8324277.

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